molecular formula C25H26N4O2 B2927078 3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-92-7

3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2927078
CAS No.: 923201-92-7
M. Wt: 414.509
InChI Key: GFJZMYHBQHDDOZ-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl and propyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds have a similar fused heterocyclic core but differ in the specific substituents and their biological activities.

    Indole derivatives: Indole derivatives also possess a fused heterocyclic system and exhibit diverse biological activities, making them comparable to pyrazolopyridines.

    Imidazole derivatives: Imidazole-containing compounds share some structural similarities and are known for their broad range of chemical and biological properties.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

3-oxo-2-phenyl-N-(4-propan-2-ylphenyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-4-14-28-15-21(24(30)26-19-12-10-18(11-13-19)17(2)3)23-22(16-28)25(31)29(27-23)20-8-6-5-7-9-20/h5-13,15-17H,4,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJZMYHBQHDDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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